2,3,5-Triiodobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,3,5-Triiodobenzoic acid, such as 2-amino-3,5-diiodobenzoic acid, involves multiple characterization techniques including single-crystal X-ray diffraction, FT-IR spectroscopy, and UV-Vis spectroscopy. Computational methods play a crucial role in investigating molecular geometry and interactions. These studies show the importance of energy calculations, HOMO-LUMO gaps, and electrophilicity indexes in understanding the stability and reactivity of these compounds (Yıldırım et al., 2015).
Molecular Structure Analysis
The molecular structure of related benzoic acid compounds reveals significant insights into intra- and inter-molecular interactions. X-ray diffraction technique is instrumental in determining the geometry optimizations and IR frequencies, which are compatible with experimental results. This analysis is vital for understanding the structural aspects of 2,3,5-Triiodobenzoic acid and its derivatives, highlighting the role of molecular electrostatic potential maps, Fukui indices, and non-linear optical properties in their characterization (Yıldırım et al., 2015).
Chemical Reactions and Properties
Research on 2,3,5-Triiodobenzoic acid and its related compounds focuses on their ability to form coordination polymers and molecular complexes through solvent-dependent self-assembly processes. The synthesis and structure elucidation of these complexes reveal how different solvents affect the formation of three-dimensional structures. This knowledge is essential for understanding the chemical reactivity and potential applications of 2,3,5-Triiodobenzoic acid in material science and catalysis (Pedireddi & Varughese, 2004).
Physical Properties Analysis
The physical properties of 2,3,5-Triiodobenzoic acid derivatives, such as their luminescent characteristics and hydrogen-bonding capabilities, have been explored through the synthesis of stilbenecarboxylic acids and their complexes. These studies provide insight into the photophysical and electrochemical properties, important for developing materials with specific optical and electronic functions (Osterod et al., 2001).
Chemical Properties Analysis
The chemical properties of 2,3,5-Triiodobenzoic acid are crucial for its application in various fields. Its synthesis from 2-alkynylbenzoic acids through regioselective bromocyclization demonstrates its versatility in forming heterocyclic compounds. This reactivity is significant for pharmaceutical and material science applications, showcasing the compound's potential in synthesizing novel organic molecules (Zheng et al., 2019).
Scientific Research Applications
1. Antitumor Activity
2,3,5-Triiodobenzoic acid (TIBA) is primarily known as an iodine contrast agent used in X-ray imaging. Interestingly, it has been found to induce cell death in tumor cells through the generation of reactive oxygen species (ROS). In a study, TIBA demonstrated antitumor activity in lung cancer by decreasing cell viability in a dose-dependent manner, indicating its potential in cancer treatment research (Silva de Abreu & Fernandes, 2021).
2. Plant Growth Regulation
TIBA has been used to influence the growth and development of plants. In soybeans, TIBA application led to increased floral development and axillary growth (Greer & Anderson, 1965). Additionally, its application on cucumber plants affected sex expression, promoting predominantly staminate or pistillate flowers depending on the growth regulators used (Freytag, Lira & Isleib, 1970).
3. Auxin Transport Inhibition
TIBA has been shown to inhibit auxin transport in plants, as evidenced in pea seedlings. This effect on auxin transport, a crucial aspect of plant growth and development, further underscores its role in plant physiology studies (Morris, Kadir & Barry, 1973).
4. Effect on Nutrient Absorption in Plants
Studies have shown that root-absorbed TIBA can affect nutrient absorption and growth in plants like soybeans. TIBA enhanced the rate of phosphorus uptake without significantly influencing the absorption of other nutrients (Ohki & McBride, 1972).
5. Influence on Plant Development Under Varying Conditions
The response of plants like soybeans to TIBA can vary depending on environmental conditions such as temperature and soil moisture. This highlights the importance of TIBA in studying the interaction of growth regulators with environmental factors (Ohki & McBride, 1972).
6. Microbial Degradation in Soil
TIBA is also subject to microbial degradation in soil, with studies showing the conversion of TIBA into various metabolites. This aspect is vital in understanding the environmental impact and biodegradability of this compound (Moy & Ebert, 1972).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,3,5-triiodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I3O2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZGFLUUZLELNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17274-12-3 (hydrochloride salt) | |
Record name | 2,3,5-Triiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4041317 | |
Record name | 2,3,5-Triiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble in water; slightly soluble in benzene; very soluble in ethanol, ether, Very slightly soluble in water | |
Record name | 2,3,5-TRIIODOBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2,3,5-Triiodobenzoic acid | |
Color/Form |
White to off-white amorphous powder, Prisms from alcohol | |
CAS RN |
88-82-4 | |
Record name | 2,3,5-Triiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88-82-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,3,5-Triiodobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Floraltone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2582 | |
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Record name | Benzoic acid, 2,3,5-triiodo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,3,5-Triiodobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4041317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,5-triiodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.690 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3,5-TRIIODOBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H575A4059Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2,3,5-TRIIODOBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
225 °C | |
Record name | 2,3,5-TRIIODOBENZOIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7575 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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